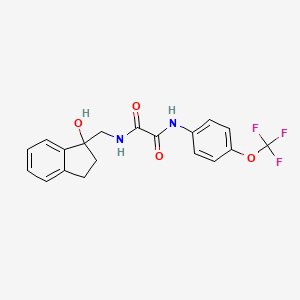
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
While I was able to find some information on a related compound, “1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone”, the specific physical and chemical properties of “N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” are not available .Scientific Research Applications
Optically Active Compounds and Organometallic Chemistry
Research on optically active binuclear diorganotin compounds prepared from oxalamides reveals insights into the synthesis and characterization of molecules with potential applications in material science and catalysis. The structural analysis, including IR, elemental analysis, mass spectrometry, and detailed NMR studies, of these compounds demonstrates the complexity and potential utility in developing new materials with specific optical properties (Jiménez‐Pérez et al., 2006).
Synthetic Methodologies for Oxalamides
Advancements in synthetic approaches for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcase the versatility of oxalamides in organic synthesis. The development of a one-pot synthetic approach demonstrates the efficiency and applicability of these methods in producing anthranilic acid derivatives and oxalamides, offering a pathway to a variety of biologically active compounds and materials (Mamedov et al., 2016).
Supramolecular Architectures
The study of supramolecular architectures of oxalamide derivatives provides insights into the structural and conformational control achievable with oxalamides. These compounds exhibit potential for developing materials with specific functionalities, guided by hydrogen bonding and steric restraints. The findings suggest applications in designing molecular recognition systems, sensors, and nanomaterials (González-González et al., 2011).
Complex Formation and Coordination Chemistry
Research into the formation of vic-dioxime complexes with ligands derived from oxalamides indicates the potential for creating complex materials with specific magnetic, optical, or catalytic properties. The coordination chemistry of these compounds, supported by elemental analyses, spectroscopy, and thermogravimetric analyses, highlights the role of oxalamides in developing novel coordination compounds (Canpolat & Kaya, 2005).
properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)28-14-7-5-13(6-8-14)24-17(26)16(25)23-11-18(27)10-9-12-3-1-2-4-15(12)18/h1-8,27H,9-11H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSGCOTPKCFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

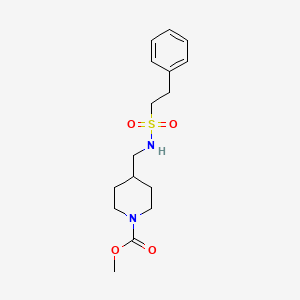
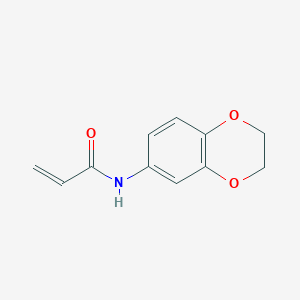
![4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2801136.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801138.png)
![1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B2801139.png)
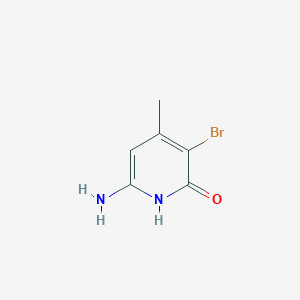
![N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide](/img/structure/B2801141.png)
![2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2801142.png)
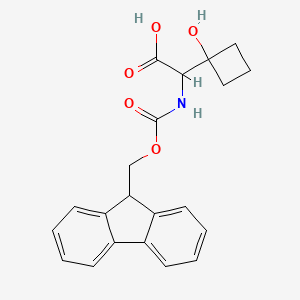
![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)

![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2801149.png)
![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801157.png)